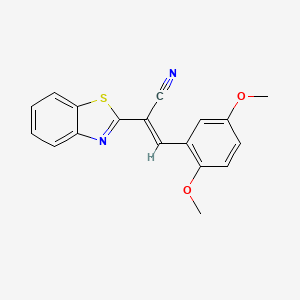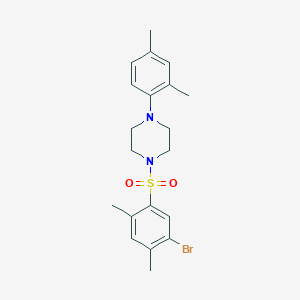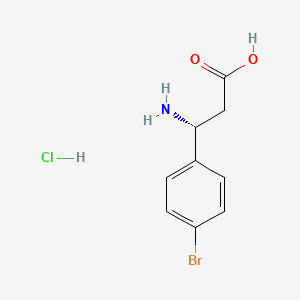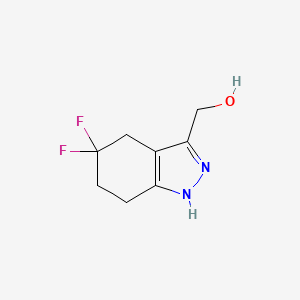
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile, commonly known as DMABN, is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. It is a yellowish powder that is used in various scientific research applications.
科学的研究の応用
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects on steel in acidic solutions. These studies reveal that certain benzothiazole compounds offer superior corrosion protection for steel, surpassing previously known inhibitors from the same family. The inhibitors can adsorb onto metal surfaces through both physical and chemical means, offering enhanced stability and efficiency in protecting against corrosion. Quantum chemical parameters, calculated via the density functional theory (DFT) method, help in understanding the correlation between theoretical predictions and experimental outcomes, highlighting the potential of benzothiazole derivatives in corrosion science (Hu et al., 2016).
Fluorescent Chemosensors
Benzothiazole derivatives have been developed as fluorescent chemosensors for the selective detection of metal ions. Through a series of synthetic procedures, compounds incorporating benzothiazole and other heterocycles have been created to function as effective sensors for ions such as Fe3+. These compounds demonstrate the ability to undergo changes in fluorescence upon interaction with specific ions, making them valuable tools in analytical chemistry for environmental monitoring and biochemical applications (Salman A. Khan, 2020).
Antimicrobial Agents
Research into benzothiazoles has also highlighted their potential as potent antimicrobial agents. Synthesis and evaluation of various benzothiazole compounds have shown significant activity against a range of microbial pathogens. These findings suggest that benzothiazoles could serve as scaffolds or structural templates for the development of new antimicrobial drugs, addressing the ongoing need for novel therapies against resistant bacterial strains (E. Abbas et al., 2014).
Antitumor Activities
The benzothiazole structure has been identified as significant in medicinal chemistry, particularly for its anticancer properties. Compounds like 5‐fluoro‐2‐(3,4‐dimethoxyphenyl) benzothiazole have shown exceptional anticancer activity in vitro. Despite challenges related to water solubility, novel formulations and delivery vehicles, such as the apoferritin protein cage, are being explored to enhance the bioavailability and therapeutic potential of these compounds for cancer treatment (Alastair Breen et al., 2019).
Synthesis and Characterization
Benzothiazole derivatives have been synthesized and characterized for their properties and potential applications in various fields of chemistry. Efficient synthetic methods have been developed to produce these compounds, which serve as building blocks for further chemical transformations. These methodologies facilitate the exploration of benzothiazole derivatives in material science, pharmaceutical research, and chemical engineering, broadening the scope of their applications (Ahmed F Darweesh et al., 2016).
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-21-14-7-8-16(22-2)12(10-14)9-13(11-19)18-20-15-5-3-4-6-17(15)23-18/h3-10H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSLPBJJQWZHGB-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide](/img/structure/B2726558.png)



![2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride](/img/structure/B2726568.png)

![11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2726573.png)

![5-Cyclopropyl-3-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2726575.png)
![2-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl-[(1-fluorocyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2726576.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2726577.png)
![N-(4-(difluoromethoxy)phenyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbothioamide](/img/structure/B2726579.png)
![3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2726580.png)
